molecular formula C9H5F4NO B12871149 2,5-Bis(difluoromethyl)benzo[d]oxazole

2,5-Bis(difluoromethyl)benzo[d]oxazole

Cat. No.: B12871149
M. Wt: 219.14 g/mol
InChI Key: HZHVTBCVUWBWMV-UHFFFAOYSA-N
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Description

2,5-Bis(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of difluoromethyl groups in the 2 and 5 positions of the benzoxazole ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with difluoromethyl ketones in the presence of a catalyst. The reaction conditions often require a solvent such as methanol and a temperature range of 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, solvent recycling and waste minimization are crucial aspects of industrial synthesis to ensure environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Bis(difluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The difluoromethyl groups enhance its binding affinity and stability, making it a potent bioactive compound .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(trifluoromethyl)benzo[d]oxazole
  • 2,5-Dimethylbenzo[d]oxazole
  • 2,5-Dichloromethylbenzo[d]oxazole

Uniqueness

2,5-Bis(difluoromethyl)benzo[d]oxazole is unique due to the presence of difluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability compared to other similar compounds. Additionally, the difluoromethyl groups contribute to its bioactivity, making it a valuable compound for medicinal and industrial applications .

Properties

Molecular Formula

C9H5F4NO

Molecular Weight

219.14 g/mol

IUPAC Name

2,5-bis(difluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H5F4NO/c10-7(11)4-1-2-6-5(3-4)14-9(15-6)8(12)13/h1-3,7-8H

InChI Key

HZHVTBCVUWBWMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)N=C(O2)C(F)F

Origin of Product

United States

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